Benzyl ((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)acetate typically involves the reaction of benzyl bromide with ((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)acetic acid under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and purification to maintain the compound’s integrity and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)acetate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), Jones reagent (chromic acid in acetone)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl bromide, potassium carbonate (K2CO3), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various benzyl derivatives
Scientific Research Applications
Benzyl ((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)acetate is primarily used in early discovery research due to its unique chemical structure . Its applications span across various fields:
Mechanism of Action
its effects are likely mediated through interactions with specific molecular targets and pathways, such as enzyme inhibition or receptor modulation . Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- Benzyl ((5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino)acetate
- Benzyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)butanoate
Uniqueness
Benzyl ((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)acetate is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a benzyl group with a triazinylthioacetate moiety sets it apart from other similar compounds, making it a valuable tool in research and development .
Properties
Molecular Formula |
C12H11N3O4S |
---|---|
Molecular Weight |
293.30 g/mol |
IUPAC Name |
benzyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetate |
InChI |
InChI=1S/C12H11N3O4S/c16-9(19-6-8-4-2-1-3-5-8)7-20-11-10(17)13-12(18)15-14-11/h1-5H,6-7H2,(H2,13,15,17,18) |
InChI Key |
ZPDUFMIZOIWGEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NNC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.